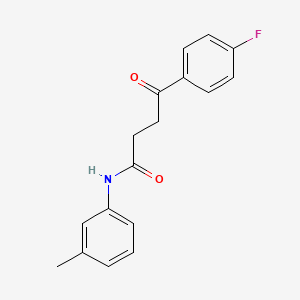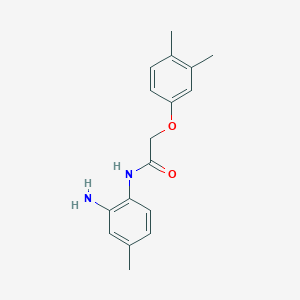
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole exerts its effects through various mechanisms, including the inhibition of NF-κB and the activation of AMPK. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. This compound inhibits the activation of NF-κB, thereby reducing inflammation and inhibiting tumor growth. AMPK is a cellular energy sensor that regulates glucose and lipid metabolism. This compound activates AMPK, thereby improving glucose and lipid metabolism and reducing insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, the inhibition of angiogenesis, and the improvement of glucose and lipid metabolism. This compound has also been shown to exhibit neuroprotective effects and to enhance cognitive function.
实验室实验的优点和局限性
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, this compound also has some limitations, including its instability in aqueous solutions and its potential for oxidation.
未来方向
There are several future directions for the research on 4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole, including the development of novel synthetic methods, the identification of new biological targets, and the evaluation of its potential applications in various fields. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
合成方法
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole can be synthesized through various methods, including the reaction of 4-bromoaniline and thiosemicarbazide in the presence of acetic acid and zinc chloride, or the reaction of 4-bromoacetophenone and thiosemicarbazide in the presence of sodium hydroxide. The reaction yields this compound as a yellowish-brown powder with a melting point of 172-174°C.
科学研究应用
4-(4-bromophenyl)-2-(1-pyrrolidinyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, this compound has been used as a fungicide and insecticide. In material science, this compound has been used as a building block for the synthesis of organic semiconductors.
属性
IUPAC Name |
4-(4-bromophenyl)-2-pyrrolidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c14-11-5-3-10(4-6-11)12-9-17-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRARKVLHMVETPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)




![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)

